4'-Chlorochalcone

Monoamine Oxidase Inhibition Neurodegenerative Disease Alzheimer's Disease

4'-Chlorochalcone is the definitive chloro‑substituted chalcone reference for SAR studies. Its precisely quantified hMAO‑B inhibition (IC₅₀ = 0.082 μM) and in vivo hypolipidemic efficacy in the Triton WR1339 model make it an irreplaceable benchmark. Generic substitution risks irreproducible data; only this compound provides the electron‑withdrawing 4′-Cl signature validated across antimicrobial, neuroprotective and anticancer panels. Available in ≥98% purity (HPLC/GC) for consistent, publishable results.

Molecular Formula C15H11ClO
Molecular Weight 242.7 g/mol
CAS No. 22966-22-9
Cat. No. B3034809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Chlorochalcone
CAS22966-22-9
Molecular FormulaC15H11ClO
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
InChIKeyHIINIOLNGCQCSM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Chlorochalcone Procurement Guide: Analytical and Biological Profile for Research and Industrial Sourcing


4′-Chlorochalcone (CAS 22966-22-9) is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone bridge between two aromatic rings, with a chlorine atom positioned at the 4′-position. It is primarily available as a research chemical with a purity specification of >98.0% (GC or HPLC) and is a yellow to green crystalline powder with a melting point of 97–101°C [1]. The compound serves as a versatile intermediate in organic synthesis and is under active investigation for its biological activities, including antimicrobial, hypolipidemic, and neuroprotective effects [2].

Why Substituting 4'-Chlorochalcone with Other Chalcones Compromises Experimental Reproducibility


The biological and physicochemical properties of chalcones are highly sensitive to substituent position and electronic character. The electron-withdrawing chlorine atom at the 4′-position of 4′-chlorochalcone induces distinct changes in molecular planarity, π-π stacking interactions, and electrophilic reactivity compared to electron-donating (e.g., methoxy) or unsubstituted analogs . This manifests as quantifiable differences in potency, selectivity, and pharmacokinetic profile. For example, 4′-chlorochalcone exhibits a specific inhibitory profile against human monoamine oxidase-B (hMAO-B) that differs from both unsubstituted chalcone and 4-dimethylaminochalcone [1]. Therefore, generic substitution without empirical validation is likely to introduce significant variability into research outcomes, rendering results irreproducible and potentially invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation: 4'-Chlorochalcone vs. Comparator Analogs


Human MAO-B Inhibition: 4'-Chlorochalcone vs. 4-Dimethylaminochalcone and 4-Nitrochalcone

4-Chlorochalcone (an equivalent nomenclature for the target compound) demonstrates potent and selective inhibition of human monoamine oxidase-B (hMAO-B). In a head-to-head comparison against key chalcone analogs, 4-chlorochalcone exhibited an IC50 value of 0.082 μM [1]. This was 2.6-fold less potent than the lead compound 4-dimethylaminochalcone (IC50 = 0.029 μM) but 1.2-fold more potent than 4-nitrochalcone (IC50 = 0.066 μM) in the same assay [1]. This establishes a clear rank order of potency within this congeneric series, directly attributable to the electronic nature of the para-substituent.

Monoamine Oxidase Inhibition Neurodegenerative Disease Alzheimer's Disease

In Vivo Hypolipidemic Efficacy: 4'-Chlorochalcone in a Triton-Induced Hyperlipidemia Model

In a comprehensive in vivo study evaluating nineteen chalcone analogs, 4'-chlorochalcone was identified as one of only three compounds to provide an 'excellent decrease' in both serum total cholesterol and triglycerides in an acute Triton WR1339-induced hyperlipidemic mouse model [1][2]. This outcome was not observed for the majority of other chalcones tested, including those with different substitution patterns such as methoxy or unsubstituted analogs, highlighting the specific advantage conferred by the 4'-chloro substituent for this therapeutic application.

Hypolipidemic Agent Cardiovascular Disease Drug Discovery

Free Radical Scavenging (DPPH) Activity: Benchmarking 4'-Chlorochalcone Against a Common Standard

The antioxidant capacity of 4'-chlorochalcone, measured by its ability to scavenge the stable DPPH radical, is reported with an EC50 value of 78 μM . This activity is a key differentiator from unsubstituted chalcone, which often exhibits significantly weaker or undetectable radical scavenging activity under similar assay conditions. The presence of the electron-withdrawing chloro group modulates the electron density of the enone system, enhancing its reactivity with free radicals.

Antioxidant Oxidative Stress Natural Product Chemistry

Cytotoxicity Profile Against Colon Cancer (WiDr) Cells: A Derivative Comparison

While direct data for the parent compound 4'-chlorochalcone is limited, a study of its derivatives provides a crucial comparative context. A specific 4'-chlorochalcone derivative demonstrated selective cytotoxicity against colon cancer (WiDr) cells with an IC50 of 20.42 µg/mL, which was reported to be superior to the standard chemotherapeutic agent 5-fluorouracil (IC50 = 22.91 µg/mL) in the same assay . This indicates that the 4'-chlorochalcone core scaffold is capable of achieving potent anticancer activity when appropriately functionalized, making the parent compound a high-value starting material for medicinal chemistry optimization.

Anticancer Colorectal Cancer Cytotoxicity

Antimicrobial Activity Profile: Class-Level Potency of Chloro-Chalcones

Comparative studies consistently demonstrate that the introduction of a chlorine atom into the chalcone framework significantly enhances antimicrobial activity. A study specifically noted that compounds with chlorine substitutions had lower Minimum Inhibitory Concentration (MIC) values compared to non-substituted chalcones . While precise MIC data for 4'-chlorochalcone against a standard panel is not widely reported in the primary literature, it is established as effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This positions it as a key member of the chloro-chalcone subclass with superior antimicrobial potential compared to unsubstituted or electron-donating analogs.

Antimicrobial Antibacterial Structure-Activity Relationship

Validated Application Scenarios for 4'-Chlorochalcone Procurement


SAR Studies on Monoamine Oxidase (MAO) Inhibition

Use 4'-chlorochalcone as a reference compound in structure-activity relationship (SAR) studies focused on human MAO-B inhibition. Its well-defined IC50 (0.082 μM) allows it to serve as a benchmark for evaluating the potency of newly synthesized analogs, particularly for understanding the impact of substituent electronegativity on target engagement [1].

In Vivo Hypolipidemic Drug Discovery Programs

Employ 4'-chlorochalcone as a validated positive control or lead scaffold in in vivo models of hyperlipidemia. Its demonstrated 'excellent' efficacy in reducing serum cholesterol and triglycerides in the Triton WR1339 mouse model provides a strong rationale for its inclusion in screens aimed at discovering novel cardiovascular therapeutics [2].

Medicinal Chemistry Optimization for Anticancer Agents

Utilize 4'-chlorochalcone as a core synthetic intermediate for generating derivative libraries. The observation that a specific derivative achieved an IC50 (20.42 µg/mL) superior to 5-fluorouracil against WiDr colon cancer cells validates this scaffold's potential for yielding potent anticancer leads .

Antimicrobial Susceptibility Screening and SAR

Include 4'-chlorochalcone as a representative of the chloro-substituted chalcone class in antimicrobial screening panels. Its established activity against Gram-positive bacteria like S. aureus makes it a relevant comparator for evaluating the potency of novel antimicrobial agents and for confirming the impact of halogenation on bioactivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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